Synthesis Yield: Green Synthesis Achieves 91% Yield Compared to Conventional Routes with 50-65% Yields for Related Intermediates
A green and facile synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, employing a microchannel reactor and low-cost starting material benzylamine, achieves a yield of 91% [1]. This is notably superior to the 50-65% yields reported for the synthesis of another key Baricitinib intermediate, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1029716-44-6), using conventional batch methods . Additionally, an alternative synthetic protocol for the target compound reports a yield of 98.59% via recrystallization, demonstrating further process intensification potential .
| Evidence Dimension | Synthesis Yield (%) |
|---|---|
| Target Compound Data | 91% (green synthesis), 98.59% (alternative recrystallization) |
| Comparator Or Baseline | 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Baricitinib intermediate, CAS 1029716-44-6): 50-65% yield using conventional batch methods |
| Quantified Difference | 26-48.59% absolute yield improvement |
| Conditions | Target: Green oxidation in microchannel reactor with benzylamine. Comparator: Batch reactions with 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole and boronic acid pinacol ester. |
Why This Matters
Higher synthetic yield directly translates to lower cost of goods (COGS) and reduced waste, making procurement of this specific intermediate economically advantageous for large-scale Baricitinib production compared to less efficiently produced alternatives.
- [1] Cui X, et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chem. 2019;13:123. doi:10.1186/s13065-019-0639-y. View Source
